

Technical Guide: 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

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Compound of Interest

Compound Name: 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B181489

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This technical guide provides a comprehensive overview of **6-Methoxy-2-(trifluoromethyl)quinolin-4-ol**, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, a detailed experimental protocol for its synthesis, and its potential biological significance, particularly as an intermediate for antimalarial and anticancer agents.

Chemical and Physical Properties

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, with the CAS Number 1701-21-9, is a quinolinone derivative characterized by a methoxy group at the 6-position and a trifluoromethyl group at the 2-position.^[1] The trifluoromethyl group is a key substituent in medicinal chemistry known to enhance metabolic stability and lipophilicity.^[2] The general class of quinoline derivatives is recognized for a wide range of biological activities, including antimalarial and anticancer properties.^{[2][3]}

Table 1: Physicochemical Properties of **6-Methoxy-2-(trifluoromethyl)quinolin-4-ol**

| Property | Value | Source |
|------------------------------|---|-----------------------|
| Molecular Formula | C ₁₁ H ₈ F ₃ NO ₂ | PubChem[1] |
| Molecular Weight | 243.18 g/mol | PubChem[1] |
| IUPAC Name | 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | PubChem[1] |
| CAS Number | 1701-21-9 | PubChem[1] |
| XLogP3 | 2.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

Synthesis Protocol

The synthesis of **6-Methoxy-2-(trifluoromethyl)quinolin-4-ol** can be achieved via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β -ketoester, followed by thermal cyclization.[4][5][6] The following protocol is adapted from a known procedure for the synthesis of a structurally similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline.[7] The key adaptation is the use of p-anisidine (4-methoxyaniline) as the starting aniline to introduce the 6-methoxy group.

Experimental Protocol: Conrad-Limpach Synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Materials:

- p-Anisidine (4-methoxyaniline)
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Toluene
- p-Toluenesulfonic acid

- Saturated aqueous NH_4HCO_3 solution
- Anhydrous sodium sulfate
- Petroleum ether
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine p-anisidine (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), toluene, and a catalytic amount of p-toluenesulfonic acid.
- **Condensation:** Heat the reaction mixture to 140°C and allow it to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing overnight to ensure the completion of the initial condensation to form the enamine intermediate.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NH_4HCO_3 , water, and saturated brine.
- **Isolation:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product, **6-Methoxy-2-(trifluoromethyl)quinolin-4-ol**.

Expected Outcome: Based on similar syntheses, this procedure is expected to provide the target compound as a solid with a yield in the range of 50-60%.^[7]

Biological Significance and Potential Applications

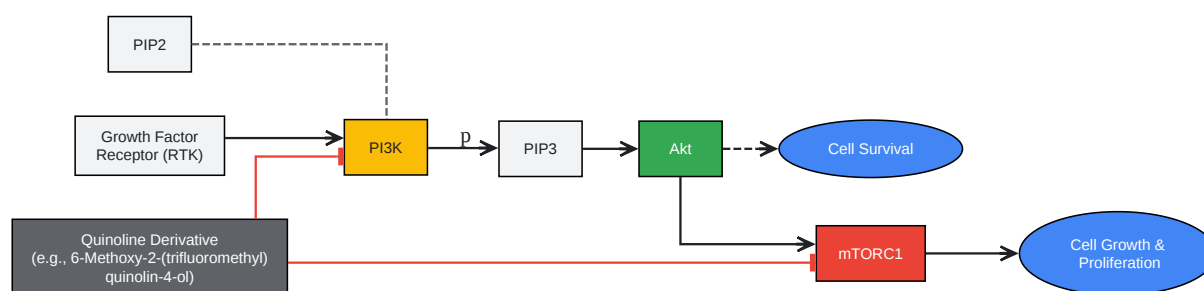
Quinoline derivatives are a well-established class of compounds in drug discovery. The incorporation of a trifluoromethyl group, as seen in the title compound, has been shown to

significantly enhance the antimalarial activity of quinolones against resistant strains of *Plasmodium*.^[3]

Furthermore, the quinoline scaffold is a "privileged structure" that has been extensively utilized in the development of anticancer agents.^[8] A key mechanism of action for many quinoline-based anticancer compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.^[8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.^{[8][9]} While direct studies on **6-Methoxy-2-(trifluoromethyl)quinolin-4-ol** are limited, its structural similarity to known inhibitors suggests it may serve as a valuable intermediate or a candidate molecule for targeting this pathway.

Potential Signaling Pathway Involvement

The PI3K/Akt/mTOR pathway is a primary target for many quinoline-based inhibitors.^{[10][11]} The general mechanism involves the inhibition of key kinases within this cascade, leading to the suppression of downstream signaling that promotes cancer cell survival and proliferation.



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Caption: PI3K/Akt/mTOR signaling pathway, a target for quinoline derivatives.

Summary

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a compound with significant potential in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical reactions, and its structure suggests potential utility as an antimalarial or

anticancer agent, likely through the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted.

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